molecular formula C8H10O3 B173033 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid CAS No. 198023-66-4

5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid

Cat. No. B173033
M. Wt: 154.16 g/mol
InChI Key: VGSBCUNTFPWCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid (IDC) is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. IDC is a carboxylic acid derivative that contains a furan ring with an isopropenyl group and a carboxyl group attached to it. The unique chemical structure of IDC makes it an attractive candidate for scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in disease processes. For example, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of proteins involved in gene expression and epigenetic regulation.

Biochemical And Physiological Effects

5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In vivo studies have shown that 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid can reduce tumor growth and inflammation in animal models.

Advantages And Limitations For Lab Experiments

5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to overcome these limitations and achieve reliable results.

Future Directions

There are several future directions for research on 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid. One direction is the development of new synthetic methods for 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid and its derivatives to improve the yield, purity, and scalability of the synthesis. Another direction is the investigation of the structure-activity relationship of 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid and its derivatives to identify more potent and selective compounds for various applications. Additionally, the elucidation of the mechanism of action of 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid and its derivatives could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid can be synthesized through various methods, including the reaction of 4-hydroxy-2,5-dimethyl-3(2H)-furanone with isoprene in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-methylfuran with acrolein in the presence of a base catalyst. The synthesis of 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In organic chemistry, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been used as a building block for the synthesis of various complex molecules. In biochemistry, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been investigated for its potential as a drug target for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, 5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid has been studied for its potential as a lead compound for the development of new drugs.

properties

CAS RN

198023-66-4

Product Name

5-Isopropenyl-4,5-dihydrofuran-3-carboxylic acid

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid

InChI

InChI=1S/C8H10O3/c1-5(2)7-3-6(4-11-7)8(9)10/h4,7H,1,3H2,2H3,(H,9,10)

InChI Key

VGSBCUNTFPWCCG-UHFFFAOYSA-N

SMILES

CC(=C)C1CC(=CO1)C(=O)O

Canonical SMILES

CC(=C)C1CC(=CO1)C(=O)O

synonyms

3-Furancarboxylicacid,4,5-dihydro-5-(1-methylethenyl)-(9CI)

Origin of Product

United States

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